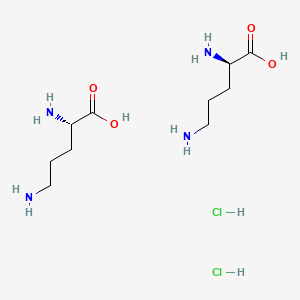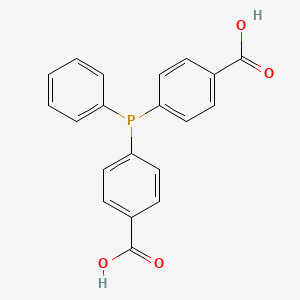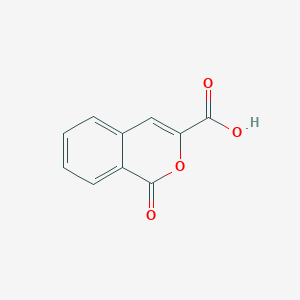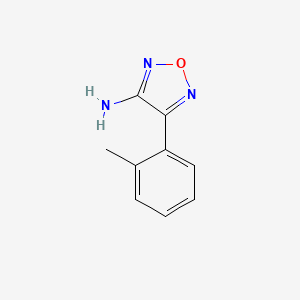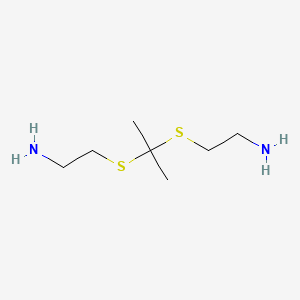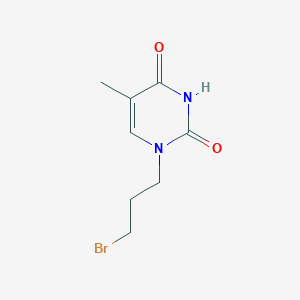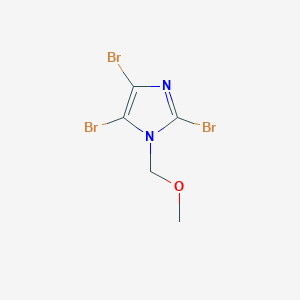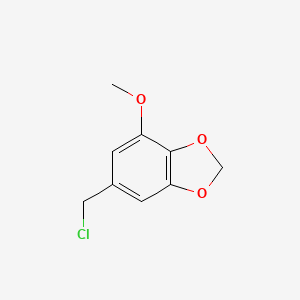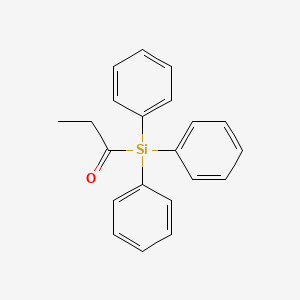
2,4,6-Tris(morpholin-4-ylmethyl)benzene-1,3-diol
説明
2,4,6-Tris(morpholin-4-ylmethyl)benzene-1,3-diol, also known as TMB, is a chemical compound that has gained significant attention in scientific research due to its unique properties. TMB is a tris-morpholine derivative of benzene-1,3-diol, which has shown potential in various fields, including biochemistry, pharmacology, and materials science.
作用機序
2,4,6-Tris(morpholin-4-ylmethyl)benzene-1,3-diol acts as a competitive inhibitor of PTPs by binding to the active site of the enzyme. This binding prevents the dephosphorylation of target proteins, leading to the activation of downstream signaling pathways. 2,4,6-Tris(morpholin-4-ylmethyl)benzene-1,3-diol has been shown to selectively inhibit certain PTPs, making it a valuable tool for studying the function of specific PTPs in cellular processes.
Biochemical and Physiological Effects
The inhibition of PTPs by 2,4,6-Tris(morpholin-4-ylmethyl)benzene-1,3-diol has been shown to have various biochemical and physiological effects. 2,4,6-Tris(morpholin-4-ylmethyl)benzene-1,3-diol has been shown to induce apoptosis in cancer cells by inhibiting the activity of certain PTPs involved in cell survival pathways. 2,4,6-Tris(morpholin-4-ylmethyl)benzene-1,3-diol has also been shown to have anti-inflammatory effects by inhibiting the activity of PTPs involved in the regulation of immune responses.
実験室実験の利点と制限
2,4,6-Tris(morpholin-4-ylmethyl)benzene-1,3-diol has several advantages as a research tool, including its selectivity for certain PTPs and its ability to inhibit PTPs in live cells. However, 2,4,6-Tris(morpholin-4-ylmethyl)benzene-1,3-diol also has limitations, including its potential toxicity and the need for optimization of experimental conditions to achieve optimal results.
将来の方向性
There are several future directions for the use of 2,4,6-Tris(morpholin-4-ylmethyl)benzene-1,3-diol in scientific research. One area of interest is the development of 2,4,6-Tris(morpholin-4-ylmethyl)benzene-1,3-diol-based inhibitors for specific PTPs involved in disease pathways, such as cancer and autoimmune disorders. Another area of interest is the use of 2,4,6-Tris(morpholin-4-ylmethyl)benzene-1,3-diol in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
In conclusion, 2,4,6-Tris(morpholin-4-ylmethyl)benzene-1,3-diol is a versatile compound that has found numerous applications in scientific research. Its ability to selectively inhibit PTPs has made it a valuable tool for studying cellular signaling pathways and has potential for the development of new therapies for various diseases. Further research is needed to fully understand the potential of 2,4,6-Tris(morpholin-4-ylmethyl)benzene-1,3-diol and its future applications.
科学的研究の応用
2,4,6-Tris(morpholin-4-ylmethyl)benzene-1,3-diol has found numerous applications in scientific research, particularly in the field of biochemistry. 2,4,6-Tris(morpholin-4-ylmethyl)benzene-1,3-diol is a potent inhibitor of protein tyrosine phosphatases (PTPs), which are enzymes involved in the regulation of cellular signaling pathways. 2,4,6-Tris(morpholin-4-ylmethyl)benzene-1,3-diol has been used to study the role of PTPs in various cellular processes, including cell proliferation, differentiation, and apoptosis.
特性
IUPAC Name |
2,4,6-tris(morpholin-4-ylmethyl)benzene-1,3-diol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H33N3O5/c25-20-17(14-22-1-7-27-8-2-22)13-18(15-23-3-9-28-10-4-23)21(26)19(20)16-24-5-11-29-12-6-24/h13,25-26H,1-12,14-16H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MNKGHMTYKRGTBW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CC2=CC(=C(C(=C2O)CN3CCOCC3)O)CN4CCOCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H33N3O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00284828 | |
| Record name | MLS002608146 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00284828 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
407.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,4,6-Tris(morpholin-4-ylmethyl)benzene-1,3-diol | |
CAS RN |
23409-80-5 | |
| Record name | MLS002608146 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=39205 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | MLS002608146 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00284828 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



